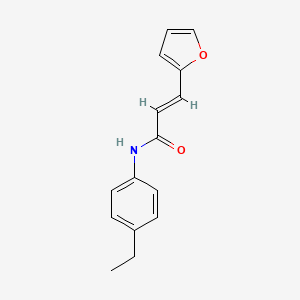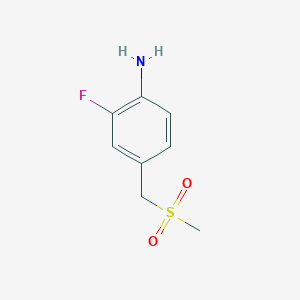![molecular formula C13H16N2O3 B2891311 methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate CAS No. 339018-14-3](/img/structure/B2891311.png)
methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transformation and Synthesis
The transformation of chemical compounds into "methyl 2-benzoylamino-3-oxobutanoate" involves reactions that could be akin to those of the target compound, highlighting methods for synthesizing related derivatives and their potential applications in creating various hydrazones and pyrazolones, which are significant in medicinal chemistry for their potential biological activities (Urška Bratušek, A. Hvala, & B. Stanovnik, 1998).
Biosynthesis and Intermediate Compounds
In the biosynthesis of ethylene from methionine, "4-methylthio-2-oxobutanoate" is identified as a putative intermediate, suggesting that similar methodologies could be employed to study the biosynthesis pathways of related compounds, offering insights into natural product synthesis and metabolic engineering (D. Billington, B. Golding, & S. Primrose, 1979).
Molecular Structure and Analysis
The study of "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid" through FT-IR, NMR, and X-ray diffraction emphasizes the significance of molecular structure analysis in understanding the chemical and physical properties of such compounds. This knowledge is crucial for designing drugs and materials with desired properties (Rahul Raju et al., 2015).
Thioacetalization Reagents
The development of "methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate" as a thioacetalization reagent highlights the versatility of such compounds in synthetic chemistry. Thioacetals are important intermediates in organic synthesis, suggesting the target compound could also find applications in similar synthetic transformations (Sun Ran et al., 2005).
Antimicrobial and Anticancer Potential
Studies on similar compounds, like "ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate," have shown antimicrobial and anticancer activities, suggesting that derivatives of methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate could be explored for potential therapeutic applications (S. Naveen et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate' involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate followed by methylation of the resulting product. The final step involves the conversion of the ethyl ester to the methyl ester using acid catalysis.", "Starting Materials": [ "2,4-dimethylphenylhydrazine", "ethyl acetoacetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium hydroxide to form the intermediate product.", "Step 2: Methylation of the intermediate product with methyl iodide to form the methyl ester.", "Step 3: Conversion of the ethyl ester to the methyl ester using acid catalysis with hydrochloric acid." ] } | |
Numéro CAS |
339018-14-3 |
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
methyl 2-[(2,4-dimethylphenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-8-5-6-11(9(2)7-8)14-15-12(10(3)16)13(17)18-4/h5-7,16H,1-4H3 |
Clé InChI |
XDMRXFSPCGQWHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC(=C(C)O)C(=O)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


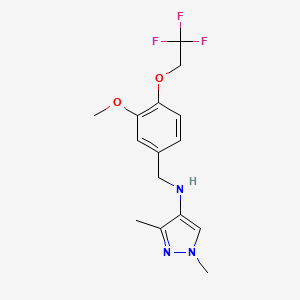
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


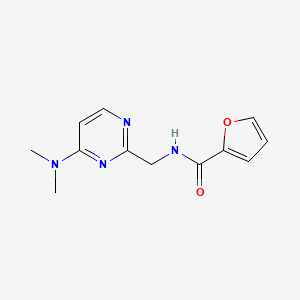
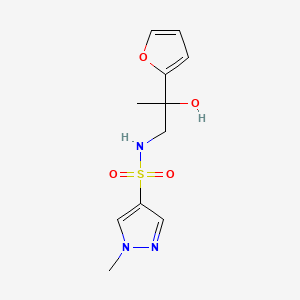
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)
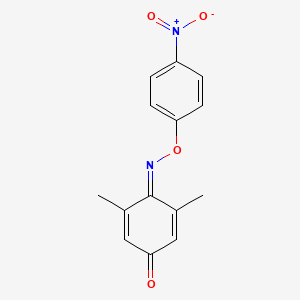
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)
